molecular formula C18H21F3N4O2 B2415103 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421484-22-1

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2415103
CAS RN: 1421484-22-1
M. Wt: 382.387
InChI Key: JOMBXTARHNAUPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a series of novel 4- (3- (4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Specifically, it has been evaluated against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Among the synthesized analogues, compound 10ec demonstrated the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 cancer cells . Additionally, it induced apoptosis in BT-474 cells and inhibited colony formation in a concentration-dependent manner.

Tubulin Polymerization Inhibition

The same compound (10ec ) was also studied for its tubulin polymerization inhibition. It binds to the colchicine binding site of tubulin, suggesting potential as an antimitotic agent .

Antitubercular Activity

In a related context, a structurally similar compound, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone (P1) , was identified as a potent antitubercular agent. Further structure-activity guided synthesis led to the discovery of several analogs with high in vitro potency .

Interaction with GluN2B Receptors

Molecular dynamics simulations revealed that this compound interacts with a binding site similar to phenolic compounds. In dual-electrode voltage clamp experiments, enantiomers (S)-10a and ®-10a displayed higher inhibitory activity than a known drug, aripiprazole .

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-23-16(18(19,20)21)22-25(17(23)27)12-15(26)24-9-7-14(8-10-24)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBXTARHNAUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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